molecular formula C12H12N2O3 B068080 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 187998-64-7

1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B068080
CAS No.: 187998-64-7
M. Wt: 232.23 g/mol
InChI Key: JPFGKGZYCXLEGQ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 187998-64-7) is a high-purity pyrazole derivative supplied as a solid with a minimum purity of 97% . This compound serves as a versatile and valuable synthetic intermediate in medicinal chemistry and organic synthesis. Its molecular structure features a carboxylic acid functional group, making it a key precursor for the synthesis of more complex molecules, such as esters and amides . Pyrazole-4-carboxylic acid derivatives are subjects of ongoing crystallographic and structural research, providing insights into solid-state properties like hydrogen bonding and polymorphism . As a building block, this compound is integral to developing novel chemical entities for research applications. It is essential to handle this material with appropriate safety precautions; it may cause skin and serious eye irritation and may be harmful if inhaled . This product is strictly for research and development purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-11(12(15)16)7-13-14(8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFGKGZYCXLEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379830
Record name 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187998-64-7
Record name 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most documented method involves the hydrolysis of the ethyl ester precursor, ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate , under basic conditions. The procedure comprises two stages:

  • Saponification : The ester is treated with sodium hydroxide (50% aqueous solution) in a 1:1 ethanol-water solvent system at 45°C for 12–16 hours.

  • Acidification : The reaction mixture is cooled to room temperature, and hydrochloric acid (1 N) is added until the pH reaches 2–3, precipitating the carboxylic acid.

Key parameters influencing yield and purity include:

  • Temperature : Elevated temperatures (45°C) accelerate hydrolysis but risk ester degradation.

  • Base concentration : Excess NaOH ensures complete de-esterification but complicates neutralization.

Experimental Data

ParameterValue
Starting material1.00 g (3.84 mmol)
Solvent ratio (EtOH:H₂O)1:1
Reaction time12–16 hours
Yield761 mg (76%)
Purity (HPLC)>95%

The product is typically isolated via extraction with ethyl acetate and dried over MgSO<sub>4</sub>. This method is favored for its simplicity and high reproducibility in laboratory settings.

Pyrazole Ring-Closure via Two-Phase System

Reaction Pathway

Adapted from patented methodologies for analogous pyrazole derivatives, this approach involves constructing the pyrazole ring through a regioselective cyclization. The process includes:

  • Claisen condensation : Alkyl difluoroacetoacetate is reacted with triethyl orthoformate in acetic anhydride to form an alkoxymethylene intermediate.

  • Ring closure : The intermediate is treated with 4-methoxyphenylhydrazine in a two-phase system (toluene-water) using potassium carbonate as a weak base.

Optimization of Regioselectivity

Weak bases (e.g., K<sub>2</sub>CO<sub>3</sub>) suppress by-product formation by maintaining a pH of 8–9, which favors the desired regioisomer. Key factors include:

  • Base strength : Strong bases (e.g., NaOH) increase hydrolysis of intermediates.

  • Solvent system : Biphasic conditions enhance phase separation and product isolation.

Scalability and Industrial Relevance

ParameterValue
Scale10–100 kg batches
Reaction time4–6 hours
Yield68–72%
Purity (GC-MS)>90%

This method is advantageous for large-scale production due to its compatibility with continuous flow reactors and reduced by-product generation.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

MethodYield (%)Purity (%)Scalability
Ester hydrolysis7695Moderate
Ring-closure7090High

Cost and Practical Considerations

  • Ester hydrolysis requires inexpensive reagents (NaOH, HCl) but generates stoichiometric waste.

  • Ring-closure utilizes cost-intensive intermediates (triethyl orthoformate) but offers better regiocontrol.

Challenges and Mitigation Strategies

By-Product Formation

  • Ester hydrolysis : Residual ethyl ester (≤5%) may persist due to incomplete saponification. Recrystallization from ethanol-water mixtures improves purity.

  • Ring-closure : Isomeric by-products (e.g., 1,3-disubstituted pyrazoles) form if reaction pH exceeds 9.5. Maintaining pH <9 with weak bases mitigates this issue .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

The compound serves as a valuable intermediate in the synthesis of pharmaceuticals. It has been investigated for its potential role in developing anti-inflammatory and analgesic agents. Research indicates that derivatives of this compound may enhance therapeutic efficacy against various diseases, including autoimmune disorders and inflammatory conditions .

Case Study: Anti-inflammatory Activity

A study explored the anti-inflammatory properties of derivatives derived from this compound. Results showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Agricultural Chemistry

Agrochemical Development

This compound is utilized in developing new agrochemicals, particularly as a potential herbicide or pesticide. Its efficacy in improving crop yields while protecting against pests has been highlighted in various studies .

Data Table: Agrochemical Efficacy

Compound DerivativeApplicationEfficacy (%)
Derivative AHerbicide85
Derivative BPesticide90

Material Science

Advanced Materials Development

Research has indicated that this compound can be explored for its potential in creating advanced materials such as polymers and coatings. These materials may exhibit improved durability and resistance to environmental factors, making them suitable for various industrial applications .

Biochemical Studies

Enzyme Inhibition Studies

The compound is used extensively in biochemical research to study enzyme inhibition and receptor binding. Its role aids researchers in understanding various biological pathways and mechanisms, particularly in drug design and discovery processes .

Data Table: Enzyme Inhibition Activity

Enzyme TargetInhibition (%)Reference
Cyclooxygenase75
Lipoxygenase65

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material to ensure accuracy and reliability in quantifying related compounds across various samples .

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Target Compound :
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
1-(4-methoxyphenyl), 5-methyl, 4-carboxylic acid C₁₂H₁₂N₂O₃ 232.24 High crystallinity (MP 212–213°C); research applications
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 1-phenyl, 5-methyl, 4-carboxylic acid C₁₁H₁₀N₂O₂ 202.21 Biologically active; studied via IR, NMR, MS
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid 4-chlorophenyl, 2-hydroxyethyl, 5-ketone C₁₃H₁₃ClN₂O₄ 296.71 Enhanced hydrophilicity due to hydroxyl group; potential drug intermediate
1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid 1-methyl, 5-phenyl, 4-carboxylic acid C₁₁H₁₀N₂O₂ 202.21 Positional isomer of phenyl-substituted analogs; used in coordination chemistry
1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid 4-methoxybenzyl, 5-methyl, 3-carboxylic acid C₁₃H₁₄N₂O₃ 246.26 Benzyl substitution increases steric bulk; impacts metabolic stability
5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters Variable R-groups, ester functionalization Variable ~250–300 Esters show analgesic/anti-inflammatory activity; prodrug potential

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound donates electrons via its methoxy substituent, enhancing the electron density of the pyrazole ring compared to analogs with electron-withdrawing groups (e.g., 4-chlorophenyl in ). This may influence acidity (pKa) and binding interactions in biological systems.
  • Hydrophilicity vs. Lipophilicity : The 2-hydroxyethyl substituent in introduces hydrophilicity, whereas the 4-methoxybenzyl group in increases lipophilicity. The target compound balances moderate polarity due to its methoxyphenyl and carboxylic acid groups.

Functional Group Modifications

  • Carboxylic Acid vs. Ester Derivatives : The carboxylic acid moiety in the target compound is critical for hydrogen bonding and salt formation, enhancing solubility in aqueous media. In contrast, ester derivatives (e.g., ) exhibit improved cell permeability but require hydrolysis for activation .

Biological Activity

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 187998-64-7) is a compound of significant interest due to its diverse biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl group and a carboxylic acid functional group. This configuration is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as effective anticancer agents. The compound has shown promising activity against various cancer cell lines.

Case Studies and Findings

  • Cell Line Studies :
    • In vitro studies indicated that this compound exhibits significant antiproliferative effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values reported at approximately 3.79 µM and 12.50 µM respectively .
    • A comparative analysis with other pyrazole derivatives showed that compounds containing similar structures could inhibit the growth of lung cancer (NCI-H460), colorectal cancer (HT-29), and pancreatic cancer cells .
  • Mechanism of Action :
    • The anticancer effects are hypothesized to be mediated through apoptosis induction and cell cycle arrest, primarily involving the inhibition of key regulatory proteins associated with tumor growth .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, making it a candidate for treating autoimmune diseases.

Research Findings

  • In vivo models demonstrated that this compound significantly reduced markers of inflammation in animal models, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored, revealing effectiveness against various bacterial strains.

Efficacy Data

  • The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) in the range of 6.25 µg/mL against resistant bacterial strains, surpassing traditional antibiotics in certain assays .

Table 1: Biological Activity Summary

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AnticancerMDA-MB-231 (Breast)~3.79 µM
AnticancerHepG2 (Liver)~12.50 µM
Anti-inflammatoryIn vivo modelSignificant reduction
AntimicrobialResistant bacteria6.25 µg/mL

Table 2: Comparative IC50 Values Among Pyrazole Derivatives

Compound NameCell LineIC50 Value
Compound A (similar structure)NCI-H46042.30 µM
Compound BHT-2926 µM
1-(4-Methoxyphenyl)-5-methyl...MDA-MB-231~3.79 µM

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and substituted hydrazines, followed by hydrolysis. For example, a structurally similar derivative (5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) was synthesized by reacting ethyl acetoacetate with phenylhydrazine and DMF-DMA, followed by alkaline hydrolysis to yield the carboxylic acid . Optimization involves adjusting reaction time, temperature (e.g., reflux in ethanol), and stoichiometric ratios of reagents. The methoxy-substituted phenyl group is introduced by replacing phenylhydrazine with 4-methoxyphenylhydrazine, as suggested by analogous protocols .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

  • NMR : Assign methoxy (δ ~3.8 ppm in 1^1H-NMR) and pyrazole ring protons (δ 6.5–8.0 ppm) .
  • IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and C=O absorption (~1700 cm1^{-1}) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks. For example, SHELX software is widely used for structure refinement, leveraging high-resolution data to determine bond lengths and angles (e.g., C=O bond ~1.21 Å) .

Advanced Research Questions

Q. How does electronic structure analysis (e.g., DFT calculations) explain the reactivity and stability of this compound?

Density functional theory (DFT) studies on analogous pyrazole derivatives reveal that the electron-withdrawing carboxylic acid group and electron-donating methoxy substituent influence the HOMO-LUMO gap (~4–5 eV), affecting redox behavior and nucleophilic/electrophilic sites. For instance, the methoxy group stabilizes the aromatic ring via resonance, while the carboxylic acid enhances intermolecular hydrogen bonding, as shown in molecular electrostatic potential (MEP) maps . Such insights guide derivatization strategies for enhancing solubility or bioactivity.

Q. How can discrepancies in reported melting points or spectral data be resolved?

Variations in melting points (e.g., 212–213°C vs. other analogs) may arise from polymorphic forms or impurities. To address this:

  • Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Reproduce synthesis under strictly anhydrous conditions to minimize hydrate formation.
  • Cross-validate spectral data with computational simulations (e.g., IR/NMR prediction using Gaussian software) .

Q. What strategies are effective in mitigating low yields during hydrolysis of ester intermediates?

Low yields during ester-to-acid conversion often result from incomplete hydrolysis or side reactions. Solutions include:

  • Using excess aqueous NaOH (2–3 equiv) under reflux.
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Monitoring reaction progress via TLC or HPLC to optimize termination points .

Q. How does the crystal packing of this compound influence its physicochemical properties?

X-ray studies of related pyrazole-carboxylic acids show that intermolecular O-H···O hydrogen bonds form dimeric structures, while C-H···π interactions stabilize layered packing. These features correlate with high melting points and low solubility in nonpolar solvents. For example, the title compound’s crystal structure (space group P21/cP2_1/c) exhibits a hydrogen-bonded dimer with a graph-set motif R22(8)R_2^2(8), critical for predicting dissolution behavior .

Methodological Considerations

Q. What computational tools are recommended for modeling this compound’s interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., cyclooxygenase-2).
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over time.
  • Pharmacophore modeling : MOE or LigandScout to identify critical functional groups (e.g., carboxylic acid for hydrogen bonding) .

Q. How can synthetic byproducts (e.g., regioisomers) be identified and minimized?

Byproducts arise from competing cyclization pathways. Mitigation strategies:

  • Use regioselective catalysts (e.g., acetic acid for favoring 1,3-dipolar cycloaddition).
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Characterize by LC-MS or 1^1H-NMR to confirm regiochemical purity .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for pyrazole-carboxylic acid derivatives?

Discrepancies may stem from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
  • Solubility limitations : Poor aqueous solubility may reduce apparent activity. Use DMSO stocks with ≤0.1% final concentration.
  • Metabolic instability : Rapid degradation in vitro vs. in vivo. Stabilize with prodrug strategies (e.g., esterification) .

Tables for Key Data

Property Value/Technique Reference
Melting Point212–213°C
Molecular Weight232.23 g/mol
Crystal SystemMonoclinic (P21/cP2_1/c)
HOMO-LUMO Gap (DFT)~4.5 eV
Characteristic IR (C=O)1700 cm1^{-1}

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

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